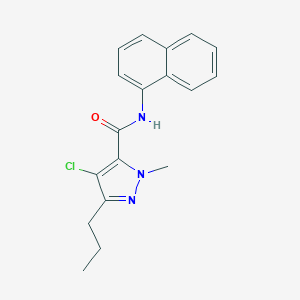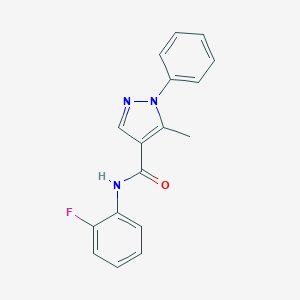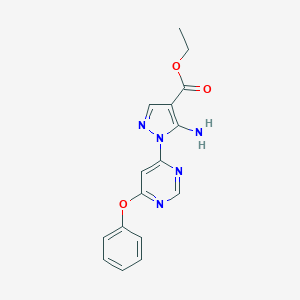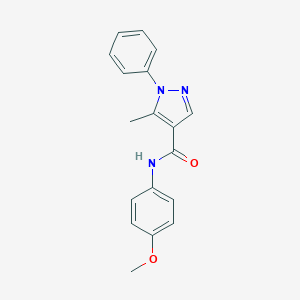![molecular formula C19H12Br2N4O2S B287685 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287685.png)
4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. This inhibition leads to a decrease in tumor growth and a potential decrease in the progression of other diseases.
Biochemical and Physiological Effects:
4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been found to have antioxidant properties, which may have potential benefits for overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone in lab experiments is its well-established synthesis method, which makes it easy to obtain in large quantities. It also has a wide range of potential applications, making it a versatile tool for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone. One direction is to further investigate its potential use in cancer treatment, particularly in combination with other drugs. Another direction is to explore its potential use in treating other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other cellular processes.
Méthodes De Synthèse
The synthesis of 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone involves several steps, including the reaction of 2-chloronicotinic acid with sodium methoxide, the reaction of the resulting compound with 2-bromo-6-(1-naphthyloxy)pyrimidine, and the final reaction of the resulting compound with methylthiolate. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been used in a variety of scientific research applications. One of the most notable applications is in the field of cancer research, where this compound has been found to have anti-tumor properties. It has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone |
|---|---|
Formule moléculaire |
C19H12Br2N4O2S |
Poids moléculaire |
520.2 g/mol |
Nom IUPAC |
4,5-dibromo-2-(2-methylsulfanyl-6-naphthalen-1-yloxypyrimidin-4-yl)pyridazin-3-one |
InChI |
InChI=1S/C19H12Br2N4O2S/c1-28-19-23-15(25-18(26)17(21)13(20)10-22-25)9-16(24-19)27-14-8-4-6-11-5-2-3-7-12(11)14/h2-10H,1H3 |
Clé InChI |
LUAZTUAGRCOPFB-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=O)C(=C(C=N4)Br)Br |
SMILES canonique |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=O)C(=C(C=N4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)




![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)



![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)


